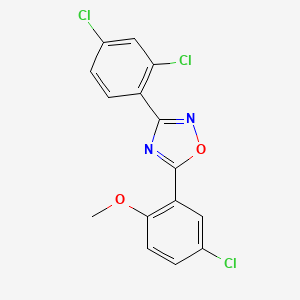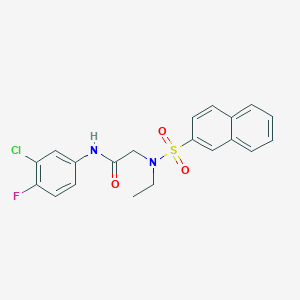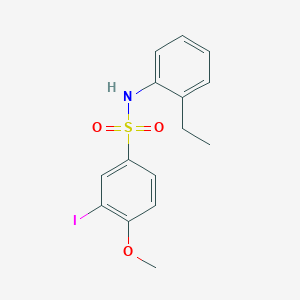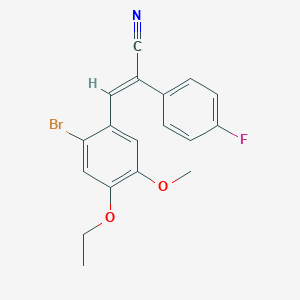![molecular formula C22H19F3N2O3 B3594402 3-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3594402.png)
3-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
説明
The compound “3-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It contains a pyrrole ring, a phenyl ring, a trifluoromethyl group, and a propanoic acid group . Each of these groups contributes to the overall properties of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is aromatic and can participate in electrophilic aromatic substitution reactions . The carboxylic acid group can undergo reactions typical for carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic . The trifluoromethyl group could influence the compound’s lipophilicity, which could in turn affect its absorption and distribution in the body .科学的研究の応用
Novel Synthesis Methods
A significant area of research involving this compound relates to novel methods of synthesis. For example, Reddy et al. (2014) achieved a three-component, four-center Ugi reaction of a similar compound with aromatic aldehyde and t-butyl isocyanide to produce a class of N-tert-butyl-2-phenylacetamides in moderate to good yields (Reddy et al., 2014). Liu (2013) conducted a study involving the condensation of ethyl acetate with methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate, leading to the synthesis of novel imidazo[1,2-a]pyrimidine compounds (Liu, 2013).
Applications in Medicinal Chemistry
Ghashang et al. (2013) described a solvent-free condensation method for synthesizing a series of derivatives with potential antimicrobial activity. This method emphasized high yields, cleaner reactions, and greener conditions, highlighting the relevance of this compound in the development of new pharmaceuticals (Ghashang et al., 2013).
Polymorphism in Pharmaceutical Compounds
Vogt et al. (2013) investigated the polymorphic forms of a similar compound, emphasizing the challenges in analytical and physical characterization. This research is crucial in understanding the stability and formulation of pharmaceuticals (Vogt et al., 2013).
Advanced Heterocyclic Chemistry
Research has also focused on the formation of complex heterocyclic structures. Dmitriev et al. (2015) synthesized spiro heterocyclic derivatives from 1H-pyrrole-2,3-diones with malononitrile and pyrazolones, contributing to the expanding field of heterocyclic chemistry (Dmitriev et al., 2015).
Explorations in Molecular Structure and Bonding
The study of hydrogen bonding in related compounds was conducted by Dobbin et al. (1993), who synthesized a series of acids and analyzed their hydrogen bonding through NMR spectroscopy and X-ray crystallography. This research offers insights into the structural and electronic properties of similar compounds (Dobbin et al., 1993).
将来の方向性
特性
IUPAC Name |
3-[1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-5-phenylpyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c23-22(24,25)16-7-4-8-17(13-16)26-20(28)14-27-18(10-12-21(29)30)9-11-19(27)15-5-2-1-3-6-15/h1-9,11,13H,10,12,14H2,(H,26,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOFQVGKXRFOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE](/img/structure/B3594325.png)
![N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHOXYBENZOHYDRAZIDE](/img/structure/B3594336.png)


![2-(1,3-BENZOXAZOL-2-YL)-5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL](/img/structure/B3594352.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3594372.png)
![4-(4-chlorophenyl)-2-[(5-nitro-2-pyridinyl)thio]-6-(trifluoromethyl)pyrimidine](/img/structure/B3594373.png)
![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3594386.png)


![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3594425.png)
amino]benzoyl}amino)benzoate](/img/structure/B3594428.png)
![2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B3594429.png)
![N-(2,4-dichlorophenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3594433.png)
